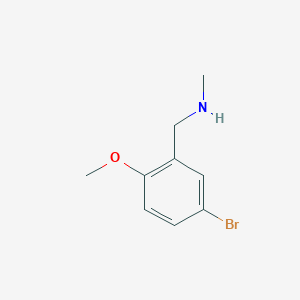

1-(5-bromo-2-methoxyphenyl)-N-methylmethanamine

説明

1-(5-Bromo-2-methoxyphenyl)-N-methylmethanamine is a secondary amine with the molecular formula C₉H₁₂BrNO (exact molecular weight: 229.01023 g/mol) . Its structure features a bromine atom at the 5-position and a methoxy group at the 2-position of the phenyl ring, linked to an N-methylmethanamine group. Key physicochemical properties include a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a topological polar surface area (TPSA) of 21.3 Ų, indicating moderate polarity . The compound is listed in professional databases (e.g., EN300-180185, A1-41559) and is commercially available as a hydrobromide salt (CAS 1049789-48-1) for pharmaceutical research .

特性

IUPAC Name |

1-(5-bromo-2-methoxyphenyl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-11-6-7-5-8(10)3-4-9(7)12-2/h3-5,11H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULRBLFXZOFZHLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C(C=CC(=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354522 | |

| Record name | 1-(5-Bromo-2-methoxyphenyl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137469-70-6 | |

| Record name | 1-(5-Bromo-2-methoxyphenyl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Directed Bromination of Methoxy-Substituted Aromatics

The methoxy group’s strong ortho/para-directing effects are critical for regioselective bromination. In the synthesis of 5-bromo-2-methoxyphenol, o-methoxyphenol undergoes acetylation to protect the phenolic hydroxyl, followed by bromination with Br₂ under iron powder catalysis at 70–80°C. This method achieves para-bromination relative to the methoxy group, yielding 5-bromo-2-methoxyphenyl acetate, which is subsequently deacetylated. Adapting this approach to 2-methoxybenzaldehyde would involve analogous bromination at the para position (C5) to produce 5-bromo-2-methoxybenzaldehyde, a precursor for reductive amination.

Reaction Conditions for Bromination

| Parameter | Value |

|---|---|

| Catalyst | Iron powder |

| Temperature | 70–80°C |

| Solvent | DMF or acetic acid |

| Brominating Agent | Br₂ |

| Yield (Crude) | ~90% (post-purification) |

Reductive Amination of 5-Bromo-2-Methoxybenzaldehyde

Mechanism and Optimization

Reductive amination converts the aldehyde group in 5-bromo-2-methoxybenzaldehyde into the N-methylmethanamine moiety. Methylamine reacts with the aldehyde to form an imine intermediate, which is reduced using sodium cyanoborohydride (NaBH₃CN) in methanol at pH 7–8. This method avoids over-reduction of the aromatic bromine, which is stable under mild acidic conditions.

Key Steps :

-

Imine Formation :

-

Reduction :

Optimization Parameters

| Factor | Optimal Value |

|---|---|

| Solvent | Methanol |

| pH | 7–8 (buffered with AcOH/NaOAc) |

| Temperature | Room temperature |

| Reaction Time | 12–24 hours |

Yield : ~75–85% after column chromatography.

Alternative Route: Nucleophilic Substitution of Benzyl Halides

Synthesis of 5-Bromo-2-Methoxybenzyl Chloride

Starting from 5-bromo-2-methoxybenzyl alcohol, treatment with thionyl chloride (SOCl₂) in dichloromethane converts the hydroxyl group to a chloride. This intermediate is highly reactive toward nucleophilic substitution with methylamine.

Reaction Conditions

Amine Functionalization

5-Bromo-2-methoxybenzyl chloride reacts with methylamine in tetrahydrofuran (THF) at elevated temperatures (50–60°C). A base such as triethylamine neutralizes HCl byproducts, driving the reaction to completion.

Substitution Reaction Parameters

| Parameter | Value |

|---|---|

| Methylamine Concentration | 2.0 M in THF |

| Temperature | 50–60°C |

| Reaction Time | 8–12 hours |

| Yield | ~70–80% |

Comparative Analysis of Synthetic Routes

Efficiency and Practicality

-

Reductive Amination :

-

Advantages : Fewer steps, high atom economy.

-

Challenges : Sensitivity to aldehyde stability during bromination.

-

-

Nucleophilic Substitution :

-

Advantages : Reliable for benzyl halides.

-

Challenges : Multi-step synthesis of benzyl chloride.

-

Yield and Purity

| Method | Overall Yield | Purity (HPLC) |

|---|---|---|

| Reductive Amination | 75–85% | ≥98% |

| Nucleophilic Substitution | 65–75% | ≥95% |

Scalability and Industrial Considerations

Catalyst Recovery and Waste Management

Iron powder from bromination steps can be recovered via filtration and reused, reducing costs. Sodium bicarbonate in deprotection steps neutralizes acidic byproducts, simplifying waste treatment.

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| 2-Methoxybenzaldehyde | $120–150 |

| Bromine | $25–30 |

| Methylamine | $80–100 |

Emerging Methodologies and Innovations

化学反応の分析

Types of Reactions

1-(5-Bromo-2-methoxyphenyl)-N-methylmethanamine can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding quinones.

Reduction: The bromine atom can be reduced to a hydrogen atom.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted derivatives.

科学的研究の応用

1-(5-Bromo-2-methoxyphenyl)-N-methylmethanamine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: It can be used in the production of specialty chemicals and materials

作用機序

The mechanism of action of 1-(5-bromo-2-methoxyphenyl)-N-methylmethanamine involves its interaction with specific molecular targets. The bromine and methoxy groups can participate in electrophilic aromatic substitution reactions, while the N-methylmethanamine group can act as a nucleophile in various reactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects .

類似化合物との比較

Key Findings :

- Fluorine and chlorine substituents at the 4-position enhance reactivity in nucleophilic displacement reactions, enabling the synthesis of pyrimidine carboxamides with antitubercular activity .

Antidepressant Activity in Tetracyclic Analogues

Tetracyclic derivatives of N-methylmethanamine demonstrate antidepressant effects. Notable examples:

Comparison :

- The target compound’s monocyclic structure lacks the fused tetracyclic scaffold of compounds 5 and 6, which enhances rigidity and interaction with central nervous system targets .

Potassium-Competitive Acid Blockers (P-CABs)

Vonoprazan (TAK-438), a pyrrole-containing N-methylmethanamine derivative, is a potent P-CAB:

Key Differences :

- Vonoprazan’s sulfonyl-pyrrole scaffold enables reversible, pH-independent inhibition of gastric acid secretion, unlike the target compound’s simpler structure .

- The bromine and methoxy groups in the target compound lack the electron-withdrawing fluorophenyl and sulfonyl groups critical for vonoprazan’s binding affinity .

Physicochemical Properties Across Analogues

A comparative analysis of key parameters:

Implications :

- Higher TPSA and hydrogen bond acceptors in vonoprazan correlate with enhanced solubility and target engagement in acidic environments .

生物活性

1-(5-bromo-2-methoxyphenyl)-N-methylmethanamine is an organic compound notable for its structural features, including a bromine atom and a methoxy group attached to a phenyl ring. This compound has garnered interest due to its potential biological activities, although specific research on its mechanisms and effects is limited. This article explores the biological activity of this compound, drawing on available literature and related studies.

- Chemical Formula : C10H14BrN

- Molecular Weight : Approximately 244.13 g/mol

- Structural Features : The presence of a bromo group and a methoxy group enhances the compound's solubility and may influence its biological interactions.

While direct studies on the mechanism of action for this compound are scarce, compounds with similar structures often exhibit significant biological activities. These include:

- Microtubule Inhibition : Similar compounds have been shown to inhibit microtubule proteins, which are crucial for cell division and intracellular transport processes.

- Enzyme Interaction : The methoxy and bromo substituents may facilitate binding to specific enzymes or receptors, influencing their activity in various biological pathways.

Biological Activities

Research indicates that compounds structurally related to this compound may have diverse biological activities, including:

- Anticancer Properties : Some studies suggest that bromo-substituted aromatic compounds can exhibit anticancer properties by disrupting mitotic processes.

- Neuroprotective Effects : Methoxy-substituted compounds are often investigated for their potential neuroprotective effects, possibly through antioxidant mechanisms.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds provides insights into the potential biological activities of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(4-bromo-2-methoxyphenyl)-N,N-dimethylmethanamine | Para-bromine instead of meta | May exhibit different biological activities due to position |

| N-(5-bromo-2-methoxybenzyl)ethanamine hydrochloride | Ethylamine instead of methylamine | Potentially different solubility and reactivity |

| 4-Bromo-N,N-dimethylbenzamide | Amide functional group instead of amine | Different mechanism of action due to amide bond |

This table highlights the uniqueness of this compound in terms of its specific substituents and potential applications in medicinal chemistry.

Q & A

Basic Research Questions

Q. How can researchers confirm the molecular identity of 1-(5-bromo-2-methoxyphenyl)-N-methylmethanamine using spectroscopic methods?

- Methodology : Combine high-resolution mass spectrometry (HRMS) to verify the molecular formula (C₁₀H₁₄BrNO, m/z 244.132) and nuclear magnetic resonance (NMR) spectroscopy.

- 1H NMR : Analyze aromatic protons (δ 6.8–7.5 ppm for bromo-methoxy substitution) and the N-methyl group (singlet near δ 2.3 ppm).

- 13C NMR : Identify the methoxy carbon (δ ~55 ppm) and quaternary carbons adjacent to bromine (δ ~120–130 ppm) .

Q. What are the optimal conditions for synthesizing this compound?

- Synthetic route : Use reductive amination of 5-bromo-2-methoxybenzaldehyde with methylamine in the presence of sodium cyanoborohydride (NaBH3CN) under inert atmosphere.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Monitor reaction progress via thin-layer chromatography (TLC) .

Q. What safety protocols are essential when handling this compound in the lab?

- Hazard mitigation : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation due to potential amine toxicity.

- Waste disposal : Neutralize acidic/basic residues before disposal, adhering to institutional guidelines for halogenated waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural characterization?

- Case study : If NMR reveals unexpected splitting patterns, consider dynamic effects (e.g., rotational isomerism) or impurities.

- Validation : Use 2D NMR (COSY, HSQC) to assign overlapping signals. Compare with X-ray crystallography data (e.g., C–Br bond length ~1.9 Å) .

- Contradiction analysis : Cross-validate with high-performance liquid chromatography (HPLC) to rule out byproducts .

Q. How to design experiments to study the structure-activity relationship (SAR) of derivatives?

- Derivative synthesis : Modify the methoxy group (e.g., replace with hydroxyl via demethylation) or bromine (e.g., Suzuki coupling for aryl substitution) .

- Biological testing : Screen derivatives for antimicrobial activity using broth microdilution assays (MIC values) or enzyme inhibition studies (e.g., kinase assays) .

Q. What advanced techniques are used for determining the crystal structure of this compound?

- X-ray crystallography : Grow single crystals via slow evaporation (solvent: dichloromethane/hexane).

- Data analysis : Refine using software like SHELX. Key parameters: space group, unit cell dimensions, and R-factor (<5% for reliability) .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。